3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione
Description
3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione is a deuterated analog of pentoxifylline (CAS 6493-05-6), a tri-substituted methylxanthine derivative. Its structure consists of a purine-2,6-dione core with two deuterated methyl groups (-CD₃) at positions 3 and 7 and a 5-oxohexyl substituent at position 1 . The molecular formula is C₁₃H₁₈D₆N₄O₃, with a molar mass of 284.4 g/mol. Key physicochemical properties include a melting point of 105°C and solubility in ethanol, methanol, and water .
Properties
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-XERRXZQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, commonly known as Pentoxifylline-d6, is a derivative of the well-known drug pentoxifylline. This compound is primarily utilized in research settings to study its biological effects and mechanisms of action. Pentoxifylline has been recognized for its potential therapeutic applications in improving blood flow and modulating immune responses.
- Molecular Formula : C13H12D6N4O3
- Molecular Weight : 284.3 g/mol
- CAS Number : 1185879-03-1
- Solubility : Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), PBS (pH 7.2) (1 mg/ml) .
Pentoxifylline acts primarily by:
- Increasing Erythrocyte Flexibility : This effect enhances blood flow by reducing blood viscosity, which is particularly beneficial in patients with peripheral arterial disease (PAD).
- Inhibiting Platelet Aggregation : By preventing platelets from clumping together, pentoxifylline reduces the risk of thrombosis.
- Modulating Immune Activity : It has been shown to suppress neutrophil activation and reduce inflammatory responses .
Biological Activity
Pentoxifylline exhibits various biological activities that contribute to its therapeutic effects:
1. Cardiovascular Effects
- Improves microcirculation by enhancing the flexibility of red blood cells.
- Reduces plasma fibrinogen levels, which decreases blood viscosity .
2. Anti-inflammatory Properties
- Suppresses the production of pro-inflammatory cytokines.
- Inhibits leukocyte adhesion and migration to sites of inflammation .
3. Antioxidant Activity
- Exhibits scavenging properties against free radicals, contributing to its protective effects on tissues during ischemic events .
Pharmacokinetics
The pharmacokinetics of pentoxifylline reveal important insights into its absorption and metabolism:
- Elimination Half-life : Ranges from 0.39 to 0.84 hours for pentoxifylline; its metabolites have longer half-lives between 0.96 and 1.61 hours.
- Metabolism : The compound undergoes extensive hepatic metabolism, yielding several metabolites with varying biological activities .
Case Studies and Research Findings
Several studies have investigated the effects of pentoxifylline in clinical settings:
Case Study 1: Peripheral Arterial Disease
A study involving patients with PAD demonstrated that treatment with pentoxifylline significantly improved walking distances and reduced symptoms of claudication. The mechanism was attributed to enhanced blood flow and reduced blood viscosity.
Case Study 2: Chronic Heart Failure
Research indicated that pentoxifylline could improve hemodynamic parameters in patients with chronic heart failure by enhancing cardiac output and reducing systemic vascular resistance .
Data Summary Table
| Biological Activity | Mechanism | Clinical Relevance |
|---|---|---|
| Increased Erythrocyte Flexibility | Reduces blood viscosity | Improves symptoms in PAD |
| Inhibition of Platelet Aggregation | Prevents thrombosis | Reduces risk of cardiovascular events |
| Modulation of Immune Response | Suppresses inflammation | Beneficial in chronic inflammatory conditions |
| Antioxidant Effects | Scavenges free radicals | Protects tissues during ischemia |
Scientific Research Applications
Pharmacological Research
Pentoxifylline is primarily known for its use as a hemorrheologic agent that improves blood flow by reducing blood viscosity. This property makes it useful in treating conditions such as intermittent claudication and peripheral vascular disease. The deuterated variant, Pentoxifylline-d6, serves as an internal standard in pharmacokinetic studies to quantify the concentration of Pentoxifylline in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Key Pharmacological Effects:
- Increased Erythrocyte Deformability: At concentrations around 100 µM, Pentoxifylline enhances the deformability of red blood cells, which can improve microcirculation .
- Inhibition of Platelet Aggregation: Studies have shown that Pentoxifylline can inhibit ADP-induced platelet aggregation in human blood, suggesting its potential in preventing thrombus formation .
Analytical Chemistry
Pentoxifylline-d6 is extensively used as a reference standard in the quantification of Pentoxifylline due to its stable isotopic composition. The incorporation of deuterium allows for more accurate differentiation between the labeled and unlabeled compounds during mass spectrometric analysis.
Analytical Applications:
- Internal Standardization: By using Pentoxifylline-d6 as an internal standard, researchers can achieve higher accuracy and precision in their analytical results when determining the concentration of Pentoxifylline in various matrices .
- Stability Studies: The stability of Pentoxifylline-d6 over extended periods (≥4 years at -20°C) makes it suitable for long-term studies .
Structural Studies
Recent crystallographic studies have shed light on the molecular structure and interactions of Pentoxifylline. The compound's ability to form cocrystals with other substances (e.g., 4-hydroxybenzoic acid) highlights its potential for developing new formulations with improved solubility and bioavailability .
Crystallographic Insights:
- Hydrogen Bonding: The crystal structure reveals multiple hydrogen-bonding interactions that stabilize the cocrystal formation, which could be leveraged to design better drug delivery systems .
-
Erythrocyte Deformability Study:
A study conducted on isolated human erythrocytes demonstrated that treatment with Pentoxifylline significantly increased cell deformability compared to untreated controls. This effect was quantified using flow cytometry techniques. -
Quantitative Analysis in Clinical Samples:
In a clinical trial assessing the pharmacokinetics of Pentoxifylline, researchers utilized Pentoxifylline-d6 to accurately measure drug levels in plasma samples collected over time, leading to improved understanding of its absorption and elimination profiles.
Chemical Reactions Analysis
Deuteration Strategy
The CD₃ groups are introduced via alkylation with deuterated methyl iodide (CD₃I) under basic conditions. For example:
text1H-Purine-2,6-dione + 2 CD₃I → 3,7-di(methyl-d₃)-1H-purine-2,6-dione
Yield : ~85% (analogous to non-deuterated synthesis ).
Table 1: Metabolic Half-Lives (Human Liver Microsomes)
| Metabolite | Half-Life (CH₃) | Half-Life (CD₃) |
|---|---|---|
| Parent Compound | 0.84 h | 1.12 h |
| M1 (Reduced Ketone) | 1.61 h | 2.05 h |
Key Enzymes : CYP1A2 (dominant), CYP2E1 (minor) .
Oxidative Pathways
-
Ketone Oxidation : The 5-oxohexyl group converts to a carboxylic acid (M4) via aldehyde intermediates.
-
Purine Ring Oxidation : Forms 8-hydroxy derivatives under radical conditions (e.g., photoredox catalysis ).
Photochemical Reactions
Under visible light with Ru(bpy)₃Cl₂ as a photocatalyst :
-
The purine core engages in single-electron transfer (SET) reactions.
-
Example: Trifluoromethylation at position 8:
textTarget compound + CF₃SO₂Na → 8-(Trifluoromethyl)-derivative
Yield : 71% in flow reactor conditions .
Thermal Stability
-
Decomposition Onset : 220°C (vs. 210°C for non-deuterated analog) .
-
Kinetic Isotope Effect (KIE) : for demethylation in liver microsomes .
Hydrolytic Stability
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- 5-Oxohexyl Group (R1): Present in both the target compound and pentoxifylline, this ketone-containing substituent enhances solubility in polar solvents compared to simple alkyl chains (e.g., pentyl in , Compound 1) .
- Deuterated Methyl Groups (R3/R7): The -CD₃ groups may reduce metabolic oxidation rates, prolonging half-life compared to -CH₃ in pentoxifylline .
Research Findings
- Activity Optimization: highlights that isohexyl substituents at N3 improve activity in purine-2,6-diones, suggesting alkyl chain length impacts receptor binding .
- DFT Studies: demonstrates that substituents like 1,3-dioxolanyl methyl alter electronic properties (e.g., HOMO-LUMO energy gaps), which may correlate with the target compound’s reactivity .
- Clinical Efficacy: A theophylline derivative with a 2-methylbutyl group () showed comparable efficacy to theophylline in treating exercise-induced bronchospasm, underscoring the role of R1 substituents in modulating activity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione?
- Synthesis : Utilize alkylation reactions targeting the purine ring’s N1 position, as demonstrated in structurally similar xanthine derivatives (e.g., Lisofylline, where a hydroxyhexyl group is introduced via regioselective substitution) . Deuterated methyl groups (methyl-d3) can be incorporated using deuterated reagents under controlled anhydrous conditions.
- Characterization :
-
X-ray crystallography to resolve crystal packing and confirm stereochemistry (e.g., monoclinic polymorph analysis with R factor < 0.07) .
-
NMR spectroscopy (¹H, ¹³C, and ²H NMR) to verify deuteration efficiency and substituent placement .
-
Mass spectrometry (HRMS) to validate molecular weight and isotopic purity.
Table 1 : Key Characterization Parameters
Technique Parameters Reference XRD R factor = 0.066; T = 190 K NMR δ 3.3 ppm (methyl-d3), δ 5.2 ppm (hexyl carbonyl)
Q. How can researchers establish a theoretical framework for studying this compound’s biochemical interactions?
- Link the research to purine receptor modulation or xanthine oxidase inhibition mechanisms, as seen in caffeine derivatives .
- Use molecular docking simulations to predict binding affinities with target proteins (e.g., adenosine receptors), guided by crystallographic data from analogous compounds .
- Reference Guiding Principle 2 from evidence-based inquiry: Align hypotheses with existing theories (e.g., structure-activity relationships in methylxanthines) .
Advanced Research Questions
Q. How to resolve contradictions in polymorphic or solvate forms of this compound?
- Comparative crystallography : Analyze diffraction patterns of different polymorphs (e.g., monoclinic vs. triclinic) to identify lattice energy differences .
- Thermodynamic studies : Use differential scanning calorimetry (DSC) to assess stability ranges of polymorphs.
- Spectroscopic mapping : Correlate Raman or IR spectra with hydrogen-bonding networks to explain phase variations .
- Reference : Stepanovs et al. resolved monoclinic polymorph contradictions by refining data-to-parameter ratios (>16:1) in XRD analysis .
Q. What advanced statistical designs are suitable for studying structure-function relationships in vivo?
- Split-plot experimental designs : Assign treatments hierarchically (e.g., dose-response as main plots, pharmacokinetic timepoints as subplots) to isolate variables .
- Multivariate regression : Model interactions between substituent groups (e.g., methyl-d3, 5-oxohexyl) and bioactivity metrics (e.g., half-life, receptor affinity) .
- Example : A randomized block design with four replicates reduced confounding factors in analogous phytochemical studies .
Q. How to optimize deuteration efficiency while minimizing isotopic scrambling?
- Isotopic labeling : Use deuterated methyl iodide (CD₃I) in aprotic solvents (e.g., DMF) at low temperatures (−20°C) to reduce proton exchange .
- Kinetic monitoring : Track deuteration progress via ²H NMR or LC-MS to identify scrambling thresholds.
- Reference : NIST’s isotopic purity standards for methylxanthines provide benchmarks for validation .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for deuterated vs. non-deuterated analogs?
- Hypothesis testing : Compare metabolic stability (e.g., CYP450-mediated oxidation rates) using deuterium isotope effect (DIE) studies .
- Controlled replicates : Ensure identical assay conditions (pH, temperature) across studies to isolate deuteration impacts.
- Case study : Lisofylline’s immunomodulatory activity was validated through replicated in vivo models with p < 0.05 significance .
Methodological Innovation
Q. What novel analytical techniques can enhance structural elucidation of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
